BenchChemオンラインストアへようこそ!

Brevinin-2-OR4

Antimicrobial peptide MIC determination Broad-spectrum activity

Brevinin-2-OR4 is a 33-amino acid cationic antimicrobial peptide (AMP) with a validated sequence (SVLGTVKDLLIGAGKSAAQSVLTANSCKLSNSC) and ≥98% HPLC purity, ensuring reproducible antimicrobial susceptibility testing. Unlike generic Brevinin-2 analogs, its unique sequence drives distinct MIC values (6–12 μM) against S. aureus, E. coli, B. pyocyaneus, and C. albicans. Essential for SAR studies: single amino acid substitutions can shift potency 2–4 fold. Ideal for membrane biophysics and evolutionary AMP comparisons with Brevinin-2-OR2.

Molecular Formula
Molecular Weight
Cat. No. B1577755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-OR4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-OR4 Procurement Guide: Antimicrobial Peptide Profile and Baseline Characteristics


Brevinin-2-OR4 is a 33-amino acid cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 superfamily, originally isolated from the skin secretions of the Chinese odorous frog Odorrana rotodora [1]. The peptide is characterized by an amphipathic α-helical conformation that facilitates membrane disruption in microbial pathogens . Brevinin-2-OR4 demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Bacillus pyocyaneus), and fungi (Candida albicans) with reported minimum inhibitory concentration (MIC) values in the range of 6–12 μM [1]. As a naturally derived AMP, Brevinin-2-OR4 functions as part of the amphibian innate immune defense system and has attracted research interest for antimicrobial development applications .

Brevinin-2-OR4 vs. Class Analogs: Why Generic Substitution Introduces Research Variability


The Brevinin-2 family comprises a structurally diverse array of peptides with sequence variations that profoundly impact antimicrobial potency, hemolytic activity, and therapeutic index. Single amino acid substitutions within Brevinin-2-related peptides have been shown to alter MIC values by twofold to fourfold against specific pathogens while simultaneously affecting hemolytic activity against human erythrocytes by up to fivefold [1]. Consequently, substituting Brevinin-2-OR4 with a generic in-class analog such as Brevinin-2, Brevinin-2R, or Brevinin-2-OR2 without sequence-level validation introduces significant experimental variability and may compromise reproducibility in antimicrobial susceptibility testing. The following quantitative evidence provides a procurement framework for distinguishing Brevinin-2-OR4 from its closest comparators based on verifiable differential performance characteristics.

Brevinin-2-OR4 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Brevinin-2-OR4 Broad-Spectrum MIC Profile: Baseline Potency Across Four Reference Pathogens

Brevinin-2-OR4 exhibits consistent antimicrobial activity across a panel of four reference microorganisms with MIC values ranging from 6 to 12 μM. This broad-spectrum profile provides a baseline potency reference against which comparator peptides may be evaluated. In contrast, the parent Brevinin-2 peptide has been reported with an MIC of approximately 4 μg/mL (∼1.5 μM based on molecular weight estimation) against E. coli and 8 μg/mL (∼3 μM) against S. aureus, suggesting potential potency differences that warrant direct comparative investigation . Class-level evidence from Brevinin-2-related peptide studies demonstrates that sequence variation can modulate MIC values by 2- to 4-fold, underscoring that Brevinin-2-OR4's specific MIC range is not interchangeable with that of other family members [1].

Antimicrobial peptide MIC determination Broad-spectrum activity

Brevinin-2-OR4 Sequence Uniqueness vs. Brevinin-2-OR2: Structural Differentiation at the Procurement Level

Brevinin-2-OR4 is a 33-amino acid peptide with the sequence SVLGTVKDLLIGAGKSAAQSVLTANSCKLSNSC, distinguished by a purity specification of 98.1% as determined by HPLC [1]. This sequence is distinct from Brevinin-2-OR2, another Odorrana-derived Brevinin-2 family member identified from Odorrana grahami, which possesses a different primary amino acid sequence and consequently distinct physicochemical properties . The sequence differences between these two Odorrana-derived Brevinin-2 peptides necessitate independent procurement and preclude substitution in structure-activity relationship studies where precise sequence identity is a critical experimental variable.

Peptide sequence Structural characterization Amphipathic α-helix

Brevinin-2-OR4 Antifungal Activity Against C. albicans: Class-Level Potency Context

Brevinin-2-OR4 demonstrates antifungal activity against Candida albicans with an MIC range of 6–12 μM [1]. Within the Brevinin-2 class, [Lys4]B2RP (a B2RP analog) exhibits an MIC of 6 μM against C. albicans with an LC50 of 95 μM against human erythrocytes, indicating a therapeutic index of approximately 15.8 [2]. While direct therapeutic index data for Brevinin-2-OR4 have not been reported in the accessible literature, this class-level comparator establishes that C. albicans potency among Brevinin-2 family peptides can be achieved with varying hemolytic profiles, and that not all family members with similar antifungal MICs possess identical safety margins.

Antifungal peptide Candida albicans Therapeutic window

Brevinin-2-OR4 Synthetic Purity Specification: 98.1% HPLC-Verified Product Consistency

Commercially available Brevinin-2-OR4 is supplied as a synthetic peptide with a verified HPLC purity of 98.1%, presented in lyophilized powder form for research use [1]. This purity specification provides a quantitative benchmark for product consistency and reproducibility across independent studies. In contrast, purity specifications for generic Brevinin-2 family peptides from alternative suppliers may vary (typically ≥95%), and procurement of lower-purity material may introduce confounding variables in sensitive assays such as hemolysis, cytotoxicity, or high-resolution structural studies.

Peptide purity Quality control Reproducibility

Brevinin-2-OR4 Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimicrobial Susceptibility Screening Against Reference Gram-Positive and Gram-Negative Strains

Brevinin-2-OR4 is suitable for broad-spectrum antimicrobial screening studies involving reference strains of S. aureus (Gram-positive), E. coli (Gram-negative), B. pyocyaneus (Gram-negative), and C. albicans (fungus), with established MIC values of 6–12 μM providing a validated starting concentration range for dose-response experiments [1]. This baseline potency profile enables researchers to benchmark the compound against novel synthetic analogs or to serve as a positive control in antimicrobial peptide discovery campaigns.

Structure-Activity Relationship (SAR) Studies in Brevinin-2 Family Peptide Engineering

Given its defined 33-amino acid sequence and 98.1% HPLC-verified purity, Brevinin-2-OR4 serves as a reproducible starting scaffold for SAR studies aimed at optimizing antimicrobial potency or reducing hemolytic activity [1]. Researchers may employ site-directed mutagenesis or chemical modification strategies to generate analogs, using Brevinin-2-OR4's established MIC profile as a baseline comparator. Class-level evidence indicates that single amino acid substitutions in Brevinin-2-related peptides can modulate potency by twofold to fourfold, providing a quantitative framework for analog evaluation [2].

Mechanistic Studies of Membrane Disruption in Microbial Pathogens

Brevinin-2-OR4 adopts an amphipathic α-helical conformation that facilitates interaction with and disruption of microbial cell membranes [1]. This property makes the peptide suitable for biophysical studies investigating membrane permeabilization mechanisms, including fluorescence-based membrane integrity assays, circular dichroism spectroscopy for secondary structure determination in membrane-mimetic environments, and molecular dynamics simulations of peptide-lipid bilayer interactions.

Comparative Analysis of Odorrana-Derived Antimicrobial Peptide Diversity

Brevinin-2-OR4 (from O. rotodora) and Brevinin-2-OR2 (from O. grahami) represent distinct sequence variants within the Odorrana-derived Brevinin-2 subfamily [1]. Comparative studies employing both peptides can elucidate how species-specific sequence divergence influences antimicrobial spectrum, potency, and cytotoxicity profiles. Such investigations contribute to understanding the evolutionary diversification of amphibian skin AMP repertoires and may inform the rational design of optimized synthetic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevinin-2-OR4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.